molecular formula C19H18FN5O4 B2448473 6-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3(2H)-one CAS No. 1396632-34-0

6-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3(2H)-one

Cat. No.: B2448473
CAS No.: 1396632-34-0
M. Wt: 399.382
InChI Key: VWDUOJLGQQKZBO-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a pyridazinone ring, an oxadiazole ring, and a methoxyphenyl group, all of which are common in pharmaceutical compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the oxadiazole and pyridazinone rings. This could potentially be achieved through cyclization reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 3D structure of the molecule could be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The oxadiazole and pyridazinone rings could potentially undergo various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally .

Scientific Research Applications

Antitubercular Activity

The compound 6-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3(2H)-one has a structural similarity to 1,3,4-oxadiazole derivatives, which are known for their significant antitubercular activity. Derivatives like 2-isonicotinoylhydrazinecarboxamide and 1-(7-chloroquinolin-4-yl)-2-[(heteroaromatic)methylene]hydrazone derivatives have shown in vitro efficacy against Mycobacterium tuberculosis, comparable to isoniazid, a standard antitubercular drug. These derivatives also exhibit significant activity against isoniazid-resistant non-tuberculous mycobacteria, highlighting their potential in developing new leads for antitubercular compounds (Asif, 2014).

p38α MAP Kinase Inhibition

Compounds with a similar structural framework have been studied for their inhibitory activity against p38 mitogen-activated protein (MAP) kinase, a key player in the release of proinflammatory cytokines. Specific synthetic compounds with a tri- and tetra-substituted imidazole scaffold are recognized as selective inhibitors of p38α MAP kinase. The selective binding of these inhibitors to the adenosine 5'-triphosphate (ATP) pocket, along with the occupation of the hydrophobic region II, demonstrates their potential for higher binding selectivity and potency. This implies a basis for the design and synthesis of novel inhibitors targeting inflammatory pathways (Scior et al., 2011).

COX-2 Inhibition

Similarly structured compounds, particularly vicinally disubstituted pyridazinones, have been identified as potent and selective cyclooxygenase-2 (COX-2) inhibitors. One such compound, ABT-963, has exhibited exceptional selectivity for COX-2 over COX-1, high oral anti-inflammatory potency, and improved gastric safety in animal models. The role of these compounds in reducing prostaglandin production, nociception, bone loss, and soft tissue destruction underscores their therapeutic value in treating inflammation and pain associated with conditions like arthritis (Asif, 2016).

Oxadiazole-based Therapeutic Agents

The oxadiazole ring, a part of the compound's structure, is a five-membered aromatic ring present in numerous synthetic molecules. It exhibits effective binding with various enzymes and receptors in biological systems, leading to a wide range of bioactivities. Oxadiazole derivatives are being extensively studied and used for treating diverse ailments due to their anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal properties (Verma et al., 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s a pharmaceutical compound, it could interact with various biological targets to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Proper safety measures should be taken when handling this compound .

Future Directions

Future research on this compound could involve further studies on its synthesis, properties, and potential applications .

Properties

IUPAC Name

6-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN5O4/c1-28-15-6-4-12(10-13(15)20)18-21-19(29-23-18)14-5-7-16(26)25(22-14)11-17(27)24-8-2-3-9-24/h4-7,10H,2-3,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWDUOJLGQQKZBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C=C3)CC(=O)N4CCCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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